

# Preclinical Efficacy of SLC-391: A Technical Overview for Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SLC-391**

Cat. No.: **B10856089**

[Get Quote](#)

An In-depth Guide to the Preclinical Profile of a Novel AXL Inhibitor

**SLC-391** is a potent and selective, orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in tumor progression, metastasis, and therapeutic resistance.<sup>[1]</sup> Preclinical investigations have demonstrated its anti-tumor activity in a variety of cancer models, both as a monotherapy and in combination with other anticancer agents, highlighting its potential as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical efficacy data for **SLC-391**, tailored for researchers, scientists, and drug development professionals.

## In Vitro Potency and Cellular Effects

**SLC-391** exhibits high potency with a single-digit nanomolar IC<sub>50</sub> value against AXL kinase.<sup>[1]</sup> Studies have shown that acute myeloid leukemia (AML) cells with elevated expression of GAS6 (the ligand for AXL) and AXL are two to three times more sensitive to **SLC-391**.<sup>[2]</sup> In vitro, treatment with **SLC-391** has been shown to decrease the phosphorylation of AXL at tyrosine 779, as well as downstream signaling molecules such as AKT at serine 473 and ERK at threonine 202/tyrosine 204 in AML cells in a dose-dependent manner.<sup>[2]</sup>

While a comprehensive table of IC<sub>50</sub> values across a broad panel of cancer cell lines is not publicly available, the existing data underscores the targeted potency of **SLC-391** against cancers with a dependency on AXL signaling.

## In Vivo Efficacy in Preclinical Models

The anti-tumor efficacy of **SLC-391** has been demonstrated in various preclinical animal models, including those for non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and acute myeloid leukemia (AML).[\[1\]](#)[\[3\]](#)

A notable study in a CT-26 syngeneic mouse model of colon carcinoma provides specific insights into the in vivo activity of **SLC-391** and its interplay with the immune system.

| Treatment Group              | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Observations                                                                                                                                |
|------------------------------|---------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| SLC-391                      | 50 mg/kg, p.o.            | 37%                           | Increased number of NK cells, higher M1/M2 macrophage ratio, and increased CD8+ T/Treg ratio in the tumor microenvironment. <a href="#">[4]</a> |
| anti-PD-1 Antibody           | Not specified             | 27%                           | Delayed tumor growth. <a href="#">[4]</a>                                                                                                       |
| SLC-391 + anti-PD-1 Antibody | Not specified             | Synergistic                   | Dramatically prolonged overall survival compared to vehicle control. <a href="#">[4]</a>                                                        |

These findings suggest that **SLC-391** not only directly inhibits tumor growth but also modulates the tumor microenvironment to be more responsive to immunotherapy.

## Mechanism of Action: AXL Signaling Pathway

**SLC-391** exerts its anti-tumor effects by inhibiting the AXL receptor tyrosine kinase. AXL activation, typically through its ligand GAS6, triggers a cascade of downstream signaling pathways crucial for cancer cell survival, proliferation, migration, and invasion. The primary pathways affected by AXL signaling include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT

pathways.<sup>[5]</sup><sup>[6]</sup><sup>[7]</sup><sup>[8]</sup><sup>[9]</sup> By blocking the initial phosphorylation of AXL, **SLC-391** effectively shuts down these pro-tumorigenic signals.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Trial: NCT03990454 - My Cancer Genome [mycancergenome.org]
- 4. researchgate.net [researchgate.net]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Efficacy of SLC-391: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10856089#preclinical-data-on-slc-391-efficacy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)